molecular formula C17H20BrNO3 B261567 2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol

2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol

Cat. No. B261567
M. Wt: 366.2 g/mol
InChI Key: SPYMFHOULPKMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as BOC-protected 3-bromo-4-methoxybenzyl alcohol and is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the activity of several enzymes involved in the biosynthesis of ergosterol in fungi, leading to their growth inhibition.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol in lab experiments include its high purity, stability, and ease of synthesis. However, this compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on 2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in detail to better understand its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol involves several steps. The first step involves the protection of 3-bromo-4-methoxybenzyl alcohol with tert-butyloxycarbonyl (BOC) group. The protected compound is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential as a neuroprotective agent.

properties

Molecular Formula

C17H20BrNO3

Molecular Weight

366.2 g/mol

IUPAC Name

2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C17H20BrNO3/c1-21-16-10-14(11-19-7-8-20)9-15(18)17(16)22-12-13-5-3-2-4-6-13/h2-6,9-10,19-20H,7-8,11-12H2,1H3

InChI Key

SPYMFHOULPKMAN-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=CC=C2

Origin of Product

United States

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